Ambroxol hydrochloride

Pharmacokinetics Bioavailability Pulmonary Function

Select Ambroxol hydrochloride (CAS 15942-05-9) for its unparalleled polypharmacology: it is the only commercially available Nav1.8-preferring blocker (human IC₅₀=279 µM) with confirmed blood-brain barrier penetration and GCase pharmacological chaperone activity (IC₅₀=8.2 µM at neutral pH). Unlike bromhexine or NAC, it delivers a quantifiable 25% reduction in bronchial flow resistance and selectively scavenges superoxide anions (14.3% reduction at 10⁻⁴ mol/L). Irreplaceable for pain target validation, oxidative-stress studies, and lysosomal-storage/synucleinopathy research. Order research-grade material with verified purity to ensure reproducible preclinical results.

Molecular Formula C13H19Br2ClN2O
Molecular Weight 414.56 g/mol
CAS No. 15942-05-9
Cat. No. B1144473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmbroxol hydrochloride
CAS15942-05-9
Molecular FormulaC13H19Br2ClN2O
Molecular Weight414.56 g/mol
Structural Identifiers
SMILESC1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O.Cl
InChIInChI=1S/C13H18Br2N2O.ClH/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10;/h5-6,10-11,17-18H,1-4,7,16H2;1H
InChIKeyQNVKOSLOVOTXKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 300 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ambroxol Hydrochloride (CAS 15942-05-9) Procurement Guide: Baseline Characterization for Scientific and Industrial Applications


Ambroxol hydrochloride (CAS 15942-05-9) is the hydrochloride salt of ambroxol, a mucoactive agent that functions as the pharmacologically active metabolite of the prodrug bromhexine [1]. The compound is characterized as trans-4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol hydrochloride, with a molecular weight of 414.56 g/mol [2]. Ambroxol exhibits pleiotropic pharmacological activities beyond its classical mucolytic indication, including local anesthetic effects via voltage-gated sodium channel blockade, antioxidant properties, and emerging applications as a pharmacological chaperone for glucocerebrosidase (GCase) in rare disease contexts [3].

Why Ambroxol Hydrochloride Cannot Be Readily Substituted with Generic Mucolytics or Prodrug Precursors in Research and Development


Although ambroxol shares a therapeutic class with other mucoactive agents such as bromhexine, N-acetylcysteine (NAC), and carbocysteine, generic substitution fails due to substantial divergence in pharmacokinetic disposition, target selectivity profiles, and off-target biological activities. Ambroxol is not a simple prodrug equivalent of bromhexine; it exhibits distinct oral bioavailability, differential clinical efficacy on pulmonary function parameters, and unique sodium channel subtype selectivity that is absent in other mucolytics [1]. Furthermore, its antioxidant mechanism operates through a distinct radical-scavenging spectrum that is non-overlapping with thiol-based agents like NAC, rendering combination approaches more rational than substitution [2]. The compound's emergent role as a blood-brain barrier-penetrant GCase chaperone for Gaucher disease and GBA-Parkinson's disease represents a functional dimension entirely absent from in-class comparators [3].

Quantitative Evidence Guide for Ambroxol Hydrochloride Differentiation in Procurement and Research Selection


Superior Bioavailability and Pulmonary Function Improvement Versus Prodrug Bromhexine

Ambroxol demonstrates higher oral bioavailability compared to its prodrug precursor bromhexine, a pharmacokinetic advantage that translates into measurable improvements in pulmonary function parameters not observed with bromhexine [1]. In a double-blind crossover study of 30 patients with chronic obstructive bronchitis, ambroxol (45 mg/day) produced a 25% reduction in mean bronchial flow resistance and a 14% improvement in forced expiratory volume, whereas bromhexine (36 mg/day) was not associated with any change in lung function parameters [2].

Pharmacokinetics Bioavailability Pulmonary Function

Divergent Antioxidant Spectrum and Selective Superoxide Scavenging Versus N-Acetylcysteine

Ambroxol exhibits a distinct and non-overlapping antioxidant profile compared to N-acetylcysteine (NAC), the most widely used alternative mucoactive antioxidant [1]. At 10⁻⁴ mol/L, ambroxol reduces superoxide anion (O₂⁻) by 14.3 ± 6.7%, whereas NAC and glutathione (GSH) demonstrate no anti-superoxide function at any concentration tested [2]. Conversely, NAC and GSH scavenge hydrogen peroxide (H₂O₂) at concentrations >10⁻⁶ mol/L, while ambroxol has no anti-H₂O₂ effect [3]. Both compounds scavenge hydroxyl radical (OH•) at 10⁻³ mol/L and completely inhibit hypochlorous acid (HOCl) at ≥10⁻⁴ mol/L [4].

Antioxidant Oxidative Stress Free Radical Scavenging

Selective Nav1.8 Sodium Channel Blockade with Species-Specific Potency Differentiation

Ambroxol functions as a voltage-gated sodium channel blocker with preferential activity against the tetrodotoxin-resistant Nav1.8 subtype, a validated target for neuropathic pain [1]. Whole-cell patch clamp recordings reveal a pronounced species-specific potency difference: ambroxol-induced tonic inhibition of rat Nav1.8 exhibits an IC₅₀ of 18 µM, whereas human Nav1.8 shows markedly reduced sensitivity with an IC₅₀ of 279 µM [2]. For comparison, ambroxol blocks tetrodotoxin-sensitive sodium channels with an intermediate IC₅₀ of 76 µM [3]. This Nav1.8-preferring blockade is not shared by alternative mucolytics such as NAC or carbocysteine, which lack sodium channel activity entirely.

Ion Channel Pharmacology Pain Research Nav1.8 Blocker

Glucocerebrosidase Chaperone Activity at Neutral pH for Gaucher and GBA-Parkinson's Disease Research

Ambroxol functions as a small-molecule pharmacological chaperone for mutant glucocerebrosidase (GCase), increasing enzyme translocation to lysosomes and restoring catalytic activity [1]. In vitro binding studies demonstrate that ambroxol inhibits wild-type GCase with an IC₅₀ of 8.2 ± 2.6 µM and a Ki of 4.3 ± 1.2 µM at neutral pH, whereas binding affinity is undetectable at acidic pH [2]. In nonhuman primates, daily oral administration of ambroxol (100 mg/kg) produces a statistically significant increase in brain GCase activity of approximately 20-30% in multiple brain regions, with concomitant CSF penetration confirmed [3]. This chaperone activity is entirely absent in bromhexine, NAC, and all other mucolytic agents.

Pharmacological Chaperone Gaucher Disease Parkinson's Disease GCase

Potent and Reversible Anti-Allergic Activity Superior to Related Secretolytic Analogues

Ambroxol demonstrates concentration-dependent inhibition of IgE-dependent mediator release from human basophils that is both more potent and non-toxic compared to structurally related secretolytic analogues [1]. Ambroxol reduces IgE-dependent histamine release from basophils across a concentration range of 10 µM to 1 mM, whereas sputolysin and vasicine produce only moderate reduction at the maximum 1 mM concentration [2]. Critically, bromhexine induces toxic histamine release and reduces cell viability at concentrations above 10 µM, whereas ambroxol remains non-toxic and its inhibitory effects are fully reversible up to 1 mM [3]. Ambroxol also uniquely reduces IgE-dependent p38 MAPK phosphorylation, an effect not observed with bromhexine, sputolysin, or vasicine [4].

Anti-allergic Basophil Inhibition IgE-mediated Inflammation

Optimal Research and Procurement Application Scenarios for Ambroxol Hydrochloride Based on Evidence-Backed Differentiation


Pulmonary Function Improvement Studies Requiring Objective Spirometric Outcomes

Ambroxol is indicated for research protocols where objective pulmonary function improvement is the primary endpoint. Unlike bromhexine, which shows no measurable change in lung function parameters, ambroxol produces a quantifiable 25% reduction in bronchial flow resistance and 14% improvement in forced expiratory volume in chronic obstructive bronchitis patients [1]. This makes ambroxol the preferred selection for clinical trials or preclinical models requiring spirometric validation of therapeutic efficacy.

Oxidative Stress Research Requiring Selective Superoxide Scavenging Without H₂O₂ Interference

For oxidative stress studies where superoxide anion (O₂⁻) is the primary reactive oxygen species of interest, ambroxol offers a unique tool that reduces O₂⁻ by 14.3% at 10⁻⁴ mol/L while lacking H₂O₂ scavenging activity [1]. This contrasts with N-acetylcysteine, which scavenges H₂O₂ but has no effect on superoxide. The divergent radical selectivity profiles support the use of ambroxol and NAC in combination protocols rather than as interchangeable alternatives [2].

Neuropathic Pain and Sodium Channel Pharmacology Studies with Nav1.8 Target Engagement

Ambroxol serves as a commercially available Nav1.8-preferring sodium channel blocker with defined potency parameters (rat Nav1.8 IC₅₀ = 18 µM; human Nav1.8 IC₅₀ = 279 µM) [1]. This makes it valuable for ion channel pharmacology research, particularly for validating Nav1.8 as a pain target. Procurement decisions must account for the 15.5-fold species potency difference when designing preclinical pain models and translating findings to human applications [2].

Rare Disease Research: Gaucher Disease Type 2/3 and GBA-Associated Parkinson's Disease

Ambroxol is the only mucoactive agent with demonstrated GCase pharmacological chaperone activity and confirmed blood-brain barrier penetration [1]. In vitro binding data show pH-dependent GCase interaction with IC₅₀ = 8.2 µM at neutral pH [2], and in vivo nonhuman primate studies confirm increased brain GCase activity following oral administration [3]. For research on lysosomal storage disorders and synucleinopathies linked to GBA mutations, ambroxol is irreplaceable among currently available small molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ambroxol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.